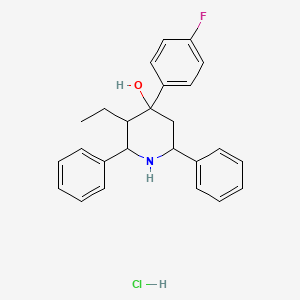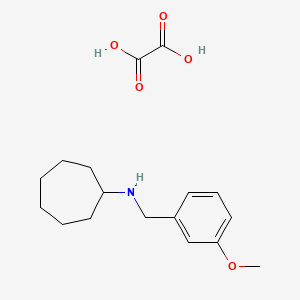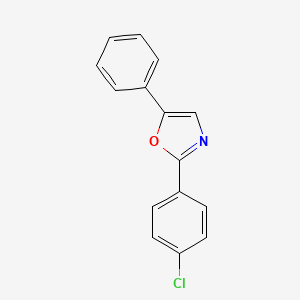
3-Ethyl-4-(4-fluoro-phenyl)-2,6-diphenyl-piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-(4-fluoro-phenyl)-2,6-diphenyl-piperidin-4-ol is a complex organic compound with a piperidine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(4-fluoro-phenyl)-2,6-diphenyl-piperidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The ethyl, fluoro-phenyl, and diphenyl groups are introduced through various substitution reactions, often using reagents like alkyl halides and aryl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
3-Ethyl-4-(4-fluoro-phenyl)-2,6-diphenyl-piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the aromatic rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
3-Ethyl-4-(4-fluoro-phenyl)-2,6-diphenyl-piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Ethyl-4-(4-fluoro-phenyl)-2,6-diphenyl-piperidin-4-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
- 3-Ethyl-4-(4-methyl-phenyl)-2,6-diphenyl-piperidin-4-ol
- 3-Ethyl-4-(4-chloro-phenyl)-2,6-diphenyl-piperidin-4-ol
- 3-Ethyl-4-(4-bromo-phenyl)-2,6-diphenyl-piperidin-4-ol
Uniqueness
3-Ethyl-4-(4-fluoro-phenyl)-2,6-diphenyl-piperidin-4-ol is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to its analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
特性
IUPAC Name |
3-ethyl-4-(4-fluorophenyl)-2,6-diphenylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FNO.ClH/c1-2-22-24(19-11-7-4-8-12-19)27-23(18-9-5-3-6-10-18)17-25(22,28)20-13-15-21(26)16-14-20;/h3-16,22-24,27-28H,2,17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOGMNCXIHUPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(NC(CC1(C2=CC=C(C=C2)F)O)C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5046027.png)


![N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride](/img/structure/B5046067.png)

![5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5046086.png)

![1-propyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B5046101.png)

![3-[(1-benzyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5046112.png)
![N-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]-N-PHENETHYLAMINE](/img/structure/B5046119.png)
![methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(6-methylpyridin-2-yl)ethylcarbamoyl]pyrrolidine-2-carboxylate](/img/structure/B5046126.png)
![2-Bromo-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol](/img/structure/B5046130.png)
